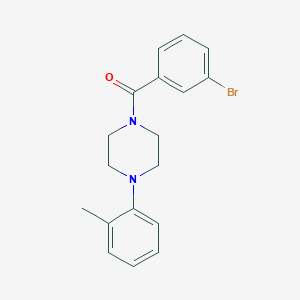
methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
Übersicht
Beschreibung
Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate, also known as MDPTQ, is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. MDPTQ is a quinazoline derivative that has been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
Wirkmechanismus
The mechanism of action of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is not fully understood, but it is believed to act by inhibiting various cellular pathways involved in cancer cell proliferation, viral replication, and bacterial growth. methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to inhibit the activity of various enzymes and proteins, including DNA topoisomerase II, ribonucleotide reductase, and HIV reverse transcriptase.
Biochemical and Physiological Effects:
methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. Additionally, methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to exhibit antioxidant properties and to increase the activity of various antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has several advantages for use in lab experiments, including its low toxicity and high solubility in water and organic solvents. However, methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for research on methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate, including the development of more efficient and cost-effective synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential applications in other areas of medicine, such as neurodegenerative diseases and inflammation. Additionally, further studies are needed to evaluate the safety and efficacy of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate in animal models and human clinical trials.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has also been found to exhibit antiviral properties by inhibiting the replication of viruses such as HIV and hepatitis C virus. Additionally, methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxylate has been found to exhibit antibacterial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
methyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFOLTSVVXLPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5748684.png)
![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)


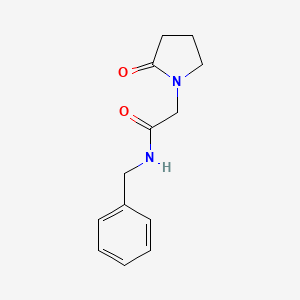
![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)
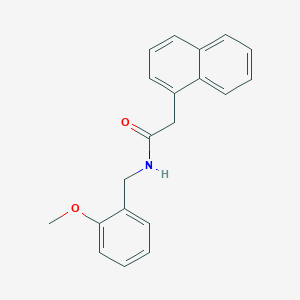
![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)
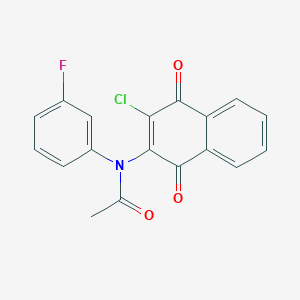
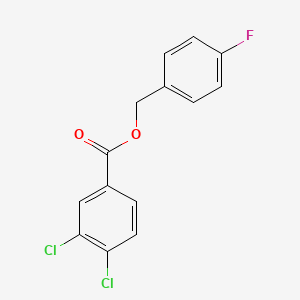
![5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl methyl carbonate](/img/structure/B5748740.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
